molecular formula C9H16ClF2NO2 B14027781 ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride

ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride

Cat. No.: B14027781
M. Wt: 243.68 g/mol
InChI Key: WKDMKCSBYFWLGA-ZJLYAJKPSA-N
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Description

Ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of fluorine atoms, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride typically involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often require controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as different amino acid analogs or substituted cyclohexane derivatives .

Scientific Research Applications

Ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acid derivatives and fluorinated cyclohexane analogs . These compounds share some structural features but may differ in their stereochemistry or the presence of additional functional groups.

Uniqueness

Ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various scientific applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C9H16ClF2NO2

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl (1R,2R)-2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12;/h6-7H,2-5,12H2,1H3;1H/t6-,7-;/m1./s1

InChI Key

WKDMKCSBYFWLGA-ZJLYAJKPSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(CC[C@H]1N)(F)F.Cl

Canonical SMILES

CCOC(=O)C1CC(CCC1N)(F)F.Cl

Origin of Product

United States

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